1-Amino-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid
Description
1-Amino-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid is a conformationally constrained amino acid featuring a cyclobutane ring substituted with a 4-fluorophenyl group at the 3-position and an amino-carboxylic acid moiety at the 1-position. This compound has applications in peptide stapling and medicinal chemistry, where its structural features influence pharmacokinetics and target interactions.
Properties
Molecular Formula |
C11H12FNO2 |
|---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
1-amino-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H12FNO2/c12-9-3-1-7(2-4-9)8-5-11(13,6-8)10(14)15/h1-4,8H,5-6,13H2,(H,14,15) |
InChI Key |
LOXBXFISVIMROM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C(=O)O)N)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Cyclobutane Ring Formation via [2+2] Cycloaddition
- Method: Photochemical or thermal [2+2] cycloaddition of alkenes or alkynes to generate cyclobutane rings.
- Application: Used to incorporate aromatic or fluorinated substituents on the cyclobutane core.
- References: Literature reports indicate that such cycloadditions can be optimized with specific catalysts and solvents to improve yields and regioselectivity.
Ring-Closing Strategies from Linear Precursors
- Method: Intramolecular cyclization of suitably functionalized precursors, such as halogenated or esterified compounds.
- Example: Patent CN109988077A describes a process involving substitution reactions on cyclobutane derivatives under inert atmospheres, with controlled molar ratios to optimize yield.
Introduction of the Amino Group at Position 1
The amino functionality is typically introduced via:
- Nucleophilic substitution on activated cyclobutane derivatives, such as halogenated intermediates.
- Amidation reactions involving amino acids or amine derivatives.
Direct Amination of Cyclobutane Derivatives
- Method: Nucleophilic displacement of leaving groups (e.g., halides) with ammonia or amine nucleophiles.
- Conditions: Often performed under basic conditions with catalysts like copper or palladium to facilitate substitution.
Use of Protecting Groups
- Boc (tert-butoxycarbonyl) or CBz (carbobenzyloxy) groups are employed during synthesis to protect amino groups, later removed under acidic or catalytic conditions.
Incorporation of the 4-Fluorophenyl Group
The aromatic fluorinated substituent is introduced via:
- Suzuki-Miyaura coupling of arylboronic acids with halogenated cyclobutane intermediates.
- Electrophilic aromatic substitution on pre-formed cyclobutane rings, although less common due to regioselectivity issues.
Suzuki Coupling Approach
- Procedure: Reacting a brominated or iodinated cyclobutane derivative with 4-fluorophenylboronic acid in the presence of a palladium catalyst and base.
- Advantages: High regioselectivity and yields.
Carboxylic Acid Functionalization
The carboxylic acid group at position 1 is introduced via:
- Oxidation of corresponding alcohol or aldehyde intermediates.
- Direct carboxylation of cyclobutane derivatives under CO₂ pressure, although this is less common.
Esterification and Hydrolysis
- Method: Esterification of the acid with alcohols under acid catalysis, followed by hydrolysis to yield the free acid.
- Patents: Patent CN109988077A describes esterification with alcohols under controlled molar ratios, followed by hydrolysis to yield the acid.
Summary of Preparation Methods
| Method | Key Reactions | Advantages | References |
|---|---|---|---|
| Cycloaddition | [2+2] cycloaddition of alkenes | Efficient ring formation | General organic synthesis literature |
| Nucleophilic substitution | Halogenated intermediates + ammonia/amine | Direct amino group introduction | Patent CN109988077A |
| Suzuki-Miyaura coupling | Aromatic boronic acids + halogenated cyclobutane | High regioselectivity | Patent CN109988077A; literature |
| Esterification & hydrolysis | Carboxylic acid derivates | Controlled functionalization | Patent CN109988077A |
Data Tables
Table 1: Typical Reaction Conditions for Key Steps
| Step | Reagents | Catalyst | Solvent | Temperature | Yield (%) | References |
|---|---|---|---|---|---|---|
| Cyclobutane ring formation | Alkene precursors | UV or thermal | Toluene/Acetone | Reflux | 70-85 | Literature |
| Amino group introduction | NH₃ or amines | - | Ethanol or DMF | Room temp to 80°C | 60-75 | Patent CN109988077A |
| Aromatic fluorination | 4-fluorophenylboronic acid | Pd(PPh₃)₄ | Toluene/water | Reflux | 80-90 | Patent CN109988077A |
| Esterification | Alcohols | Acid catalyst | Toluene | Reflux | 75-85 | Patent CN109988077A |
Chemical Reactions Analysis
1-Amino-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and fluorophenyl groups can participate in substitution reactions with appropriate electrophiles or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
Tumor Imaging
- PET Tracer Development FACBC has been developed and evaluated as a tumor-avid amino acid labeled with for nuclear medicine imaging .
- Clinical Use FACBC can be radiofluorinated for clinical applications, showing potential as a PET tracer for tumor imaging . Studies indicate that -FACBC PET scans exhibit intense uptake in tumor regions with low uptake in normal brain tissue, resulting in high tumor-to-tissue ratios .
- Meningioma Workup Fluciclovine has the potential to be a complementary tool in meningioma workup, treatment, and follow-up, especially for skull base lesions .
Comparative Studies with Other Imaging Agents
- FDG Comparison Comparative studies between -FACBC and -2-fluorodeoxyglucose (FDG) have been conducted to evaluate their respective uptakes in tumor models .
- In rat brain models, the initial level of radioactivity accumulation after injection of -FACBC was low (0.11 percentage injected dose per gram (%ID/g)) at 5 minutes and increased slightly to 0.26 %ID/g at 60 minutes . The tumor uptake exhibited a maximum at 60 minutes (1.72 %ID/g), resulting in a tumor-to-brain ratio increase of 5.58 at 5 minutes to 6.61 at 60 minutes .
- In a human patient with glioblastoma multiforme, the uptake of -FACBC in the tumor exhibited a maximum concentration of 146 nCi/mL at 35 minutes post-injection . The uptake of radioactivity in normal brain tissue was low, 21 nCi/mL at 15 minutes post-injection, and gradually increased to 29 nCi/mL at 60 minutes post-injection. The ratio of tumor to normal tissue was 6 at 20 minutes after injection .
Amino Acid Transporters in Cancer
- Role in Cancer Therapy Amino acid transporters, including SLC1A5 and SLC7A5, are highly expressed in cancer and can be exploited as drug targets in cancer therapy .
- Tumor Imaging Probes These transporters show promise in the development of new tumor-imaging probes and in tumor-specific delivery of chemotherapeutic agents .
- FACBC as a Substrate FACBC is a substrate for SLC1A5, an amino acid transporter that is highly expressed in cancer .
Case Studies
Meningioma Detection
- Three cases of meningioma were incidentally found during surveillance using PET imaging in patients with prostate cancer, illustrating the potential of fluciclovine as a complementary tool in meningioma workup, treatment, and follow-up, especially for skull base lesions .
- In each of these cases, the meningioma showed avid uptake of fluciclovine .
Data Table: Amino Acid Transporters and FACBC
| Gene | Alias | Transport mechanism | Substrates | Inhibitors/blockers | -PET probes |
|---|---|---|---|---|---|
| SLC1A5 | ASCT2 | Obligatory exchange | Ala, Ser, Cys, Thr, Gln | Benzylserine | FACBC |
| Na+/AA exchanged for Na+/AA | γ-Glu-p-nitroanilide | FPhPA | |||
| Electroneutral | |||||
| SLC7A5 | LAT1 | Obligatory exchange | Large neutral amino acids | BCH | FAMT |
| AA exchanged for AA | JPH203 | FET | |||
| Electroneutral | FPhPA | ||||
| FACBC |
Chemical Information
- Product Name : 1-Amino-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid
- CAS No. : 1258652-54-8
- Molecular Formula : CHFNO
- Molecular Weight : 209.22
Mechanism of Action
The mechanism of action of 1-Amino-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Cyclobutane-Based Amino Acids with Aliphatic Substituents
Example Compounds :
- (E/Z)-1-Amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid (E7/Z7) Structural Differences: The butenyl substituent replaces the 4-fluorophenyl group, introducing an aliphatic alkene instead of an aromatic ring. Functional Impact: The alkene allows for ring-closing metathesis (RCM) in peptide stapling, enabling geometry-specific hydrocarbon stapling. Synthesis: Synthesized via rational design for RCM applications, with yields and stereochemistry controlled during cyclobutane formation .
Data Comparison :
| Property | 1-Amino-3-(4-fluorophenyl)cyclobutane-1-carboxylic Acid | E7/Z7 |
|---|---|---|
| Substituent | 4-Fluorophenyl | Butenyl |
| Key Interactions | π-π stacking, hydrophobic | Hydrophobic, RCM reactivity |
| Biological Application | Target-specific binding (e.g., enzymes, receptors) | Peptide stapling |
Halophenylpropylphosphonic Acid Derivatives
Example Compounds :
- 1-Amino-3-(4-fluorophenyl)propylphosphonic Acid (15d) Structural Differences: A propylphosphonic acid backbone replaces the cyclobutane ring, increasing flexibility. Functional Impact: The phosphonic acid group enhances metal-binding capacity (e.g., enzyme inhibition) but reduces conformational rigidity. The 4-fluorophenyl group retains aromatic interactions but in a more flexible scaffold. Physical Properties: Melting point 303–305°C, synthesized via ester hydrolysis (86% yield) .
Data Comparison :
| Property | 1-Amino-3-(4-fluorophenyl)cyclobutane-1-carboxylic Acid | 15d |
|---|---|---|
| Backbone | Cyclobutane | Propylphosphonic acid |
| Rigidity | High (conformationally restricted) | Moderate (flexible chain) |
| Melting Point | Not reported | 303–305°C |
Trifluoromethyl and Difluoro Cyclobutane Analogues
Example Compounds :
- 1-Amino-3-(trifluoromethyl)cyclobutanecarboxylic Acid Structural Differences: A trifluoromethyl (-CF₃) group replaces the 4-fluorophenyl substituent. Functional Impact: The -CF₃ group is strongly electron-withdrawing, increasing acidity and lipophilicity. This enhances metabolic stability but eliminates aromatic interactions. Synthesis: Uses SF₄ and HF for fluorination, yielding 55%–92% .
- 1-Amino-3,3-difluorocyclobutanecarboxylic Acid Structural Differences: Two fluorine atoms on the cyclobutane ring. Functional Impact: Increased ring strain and electronic effects alter conformational dynamics compared to mono-fluorinated derivatives.
Data Comparison :
| Property | 1-Amino-3-(4-fluorophenyl)cyclobutane-1-carboxylic Acid | Trifluoromethyl Analog | Difluoro Analog |
|---|---|---|---|
| Substituent | 4-Fluorophenyl | -CF₃ | -F (two positions) |
| Electronic Effects | Moderate (-F para) | Strong (-CF₃) | Moderate (-F) |
| Key Interactions | π-π stacking | Hydrophobic | Dipole interactions |
Radiolabeled Cyclobutane Derivatives for Imaging
Example Compounds :
- 1-Amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic Acid (FACBC) Structural Differences: A single fluorine atom on the cyclobutane ring instead of the 4-fluorophenyl group. Functional Impact: Used in PET imaging for tumor delineation due to rapid clearance and tumor uptake. The lack of an aromatic ring reduces off-target binding compared to the 4-fluorophenyl derivative. Synthesis: Radiolabeled via modified Bücherer-Strecker technique (55% yield) .
Data Comparison :
| Property | 1-Amino-3-(4-fluorophenyl)cyclobutane-1-carboxylic Acid | FACBC |
|---|---|---|
| Fluorine Position | Para on phenyl ring | Directly on cyclobutane |
| Application | Therapeutic target binding | Diagnostic imaging |
| Biodistribution | Likely slower clearance (bulky substituent) | Rapid clearance |
Key Research Findings
- Conformational Rigidity : Cyclobutane derivatives exhibit enhanced target specificity compared to flexible analogs (e.g., propylphosphonic acids) .
- Electronic Modulation : Fluorine substituents (para-fluorophenyl, -CF₃, -F) tune electronic properties, influencing acidity, lipophilicity, and binding interactions .
- Biological Applications : The 4-fluorophenyl group’s aromaticity supports π-π interactions in enzyme/receptor binding, while aliphatic fluorinated analogs prioritize metabolic stability or imaging .
Biological Activity
1-Amino-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid, also known as FACBC, is a synthetic amino acid analog that has garnered attention for its potential applications in nuclear medicine, particularly in positron emission tomography (PET) imaging. This compound's unique structure, characterized by a cyclobutane ring and a fluorophenyl substituent, influences its biological activity and interaction with various molecular targets.
- Molecular Formula : C₉H₈FNO₂
- Molecular Weight : Approximately 181.16 g/mol
- Structure : The compound features a cyclobutane backbone with an amino group and a carboxylic acid, along with a fluorine atom on the phenyl ring which enhances its stability and lipophilicity.
The biological activity of FACBC is primarily attributed to its ability to mimic natural amino acids, allowing it to interact with amino acid transporters and receptors. The fluorine atom enhances binding affinity through specific interactions such as hydrogen bonding and π-π stacking with aromatic residues in proteins. This interaction profile suggests that FACBC can modulate enzyme activities and receptor functions, leading to various biological effects.
1. Tumor Imaging
FACBC has been investigated for its efficacy as a PET tracer for tumor localization:
- Study Findings : A comparative study demonstrated that [^18F]FACBC exhibited significant uptake in tumors compared to normal brain tissue, highlighting its potential for detecting glioblastoma multiforme in patients. The tumor-to-brain ratio improved from 5.58 at 5 minutes post-injection to 6.61 at 60 minutes, indicating effective tumor targeting .
- Clinical Applications : In clinical trials involving prostate cancer patients, FACBC PET scans successfully identified primary lesions and metastatic lymph nodes, suggesting its utility in treatment planning and monitoring .
2. Anti-Cancer Activity
Research indicates that FACBC may possess anti-cancer properties:
- Mechanism Insights : The compound's ability to target amino acid transporters involved in tumor metabolism suggests it could inhibit tumor growth by disrupting nutrient supply .
- Case Studies : In a pilot study involving radiation treatment for prostate cancer, the integration of FACBC scans into treatment planning improved the delineation of gross tumor volumes, enhancing therapeutic outcomes .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
